molecular formula C8H14O2 B1594801 1-Hexen-3-yl acetate CAS No. 35926-04-6

1-Hexen-3-yl acetate

Cat. No.: B1594801
CAS No.: 35926-04-6
M. Wt: 142.2 g/mol
InChI Key: XCAHGFCKEWDQJK-UHFFFAOYSA-N
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Description

1-Hexen-3-yl acetate is a natural product found in Agastache rugosa with data available.

Scientific Research Applications

Biosynthesis and Catalysis

  • Lipase-Catalyzed Biosynthesis : Lipase from Rhizomucor miehei was used for the transesterification of cis-3-hexen-1-ol with triacetin in n-hexane. The study aimed to optimize the synthesis parameters, achieving a molar conversion of around 80% (Chiang, Chang, & Shieh, 2003).
  • Transesterification over KOH/γ-Al2O3 : This research demonstrated the effective synthesis of cis-3-hexen-1-yl acetate using solid base KOH/γ-Al2O3, achieving significant conversion rates (Xiaoshuan et al., 2013).

Plant Biology and Agriculture

  • Green Leaf Volatile (GLV) Production in Arabidopsis thaliana : The study characterized a BAHD acyltransferase responsible for producing (Z)-3-hexen-1-yl acetate, a major volatile released upon leaf wounding in Arabidopsis (D’Auria et al., 2007).
  • Insect Behavioral Responses : The compound's role in insect behavior was studied, showing its effectiveness as a component in pest attractants. For instance, meadow moth and other insects showed various behavioral responses to this compound (He, 2013); (Landon et al., 1997).

Flavor and Fragrance Industry

Environmental Impact

  • Stability in Water : The stability and behavior of cis-3-hexenyl acetate in drinking water were studied, highlighting its role in producing grassy odors and its pH-dependent degradation kinetics (Khiari et al., 1999).

Properties

CAS No.

35926-04-6

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

hex-1-en-3-yl acetate

InChI

InChI=1S/C8H14O2/c1-4-6-8(5-2)10-7(3)9/h5,8H,2,4,6H2,1,3H3

InChI Key

XCAHGFCKEWDQJK-UHFFFAOYSA-N

SMILES

CCCC(C=C)OC(=O)C

Canonical SMILES

CCCC(C=C)OC(=O)C

35926-04-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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